N-(1,2-benzoxazol-3-yl)hexanamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)hexanamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
The synthesis of N-(1,2-benzoxazol-3-yl)hexanamide typically involves the reaction of benzoxazole derivatives with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2-benzoxazol-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Benzoxazole derivatives, including this compound, are used in the development of optical brighteners and fluorescent dyes.
Biological Research: This compound is used in studies related to quorum sensing modulation in bacteria, which is a mechanism of chemical communication that regulates gene expression in response to cell density.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In quorum sensing modulation, it can act as an agonist or antagonist of signaling molecules, thereby affecting gene expression and bacterial behavior .
Comparison with Similar Compounds
N-(1,2-benzoxazol-3-yl)hexanamide can be compared with other benzoxazole derivatives and similar compounds:
Benzoxazole: The parent compound, benzoxazole, is a simpler structure with similar aromatic properties but lacks the hexanamide side chain.
Benzothiazole: This compound has a sulfur atom in place of the oxygen atom in benzoxazole, leading to different chemical properties and applications.
N-phenyl benzoxazole sulfonamides: These compounds have shown potential as inhibitors of Mycobacterium tuberculosis growth and have different substituents compared to this compound.
This compound stands out due to its unique combination of the benzoxazole ring and hexanamide side chain, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)hexanamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-9-12(16)14-13-10-7-5-6-8-11(10)17-15-13/h5-8H,2-4,9H2,1H3,(H,14,15,16) |
InChI Key |
AQFCKFXDTWRDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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